1-Phenyl-3-phthalimidoacetone
Description
1-Phenyl-3-phthalimidoacetone (CAS: Not specified in evidence) is an organic compound featuring a phenyl group, a phthalimido moiety, and a ketone functional group. Its molecular structure (Fig. The phthalimido group often serves as a protective group for amines or participates in cyclization reactions, while the ketone group enables nucleophilic additions or condensations. Limited peer-reviewed data on this specific compound exist in the provided evidence, but analogous compounds like 3-chloro-N-phenyl-phthalimide (Fig. 1 in ) highlight structural and functional parallels in polymer precursor applications .
Properties
Molecular Formula |
C17H13NO3 |
|---|---|
Molecular Weight |
279.29 g/mol |
IUPAC Name |
2-(2-oxo-3-phenylpropyl)isoindole-1,3-dione |
InChI |
InChI=1S/C17H13NO3/c19-13(10-12-6-2-1-3-7-12)11-18-16(20)14-8-4-5-9-15(14)17(18)21/h1-9H,10-11H2 |
InChI Key |
LQGIYBFUODXOTG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CC(=O)CN2C(=O)C3=CC=CC=C3C2=O |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following table compares 1-Phenyl-3-phthalimidoacetone with structurally related compounds:
Key Observations :
- Reactivity : The ketone group in this compound distinguishes it from 3-chloro-N-phenyl-phthalimide, which has a chlorine substituent. This difference likely alters reactivity: the ketone may participate in aldol condensations, while the chlorine in 3-chloro-N-phenyl-phthalimide facilitates nucleophilic substitutions (e.g., in polymer crosslinking) .
- Thermal Stability : Phthalimido-containing compounds generally exhibit high thermal stability, making them suitable for polymer synthesis. However, the ketone group in this compound might lower decomposition temperatures compared to halogenated analogs like 3-chloro-N-phenyl-phthalimide.
Solubility and Processing
- Solubility: this compound is expected to have moderate solubility in polar aprotic solvents (e.g., DMF, DMSO) due to the phthalimido and ketone groups. In contrast, 3-chloro-N-phenyl-phthalimide may exhibit lower solubility in non-polar solvents because of its aromatic and halogenated structure.
- Polymer Compatibility : Chlorinated derivatives like 3-chloro-N-phenyl-phthalimide are preferred in high-performance polyimides due to their rigidity and thermal resistance, whereas ketone-containing analogs might introduce flexibility or reactivity in copolymers.
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